REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N:5]1([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=2[O:12][CH2:13][CH:14]2[O:16][CH2:15]2)[CH:9]=[CH:8][CH:7]=[CH:6]1>C(O)(C)C>[CH:1]([NH:4][CH2:15][CH:14]([OH:16])[CH2:13][O:12][C:11]1[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=1[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to the boil
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 1/2 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
after evaporating off the volatile constituents in vacuo
|
Type
|
DISTILLATION
|
Details
|
is distilled in a bulb tube under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCC(COC1=C(C=CC=C1)N1C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[N:5]1([C:10]2[CH:20]=[CH:19][CH:18]=[CH:17][C:11]=2[O:12][CH2:13][CH:14]2[O:16][CH2:15]2)[CH:9]=[CH:8][CH:7]=[CH:6]1>C(O)(C)C>[CH:1]([NH:4][CH2:15][CH:14]([OH:16])[CH2:13][O:12][C:11]1[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=1[N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(OCC2CO2)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to the boil
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 1/2 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
after evaporating off the volatile constituents in vacuo
|
Type
|
DISTILLATION
|
Details
|
is distilled in a bulb tube under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCC(COC1=C(C=CC=C1)N1C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |